MFCD11876267

Description

MFCD11876267 (CAS No. 1181267-36-6) is an organic compound with the molecular formula C₂₁H₃₁N₃O₃ and a molecular weight of 373.49 g/mol . Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 72.2 Ų

- LogP (octanol/water): 3.12 (indicating moderate lipophilicity)

- GI absorption: High (suggesting good intestinal permeability)

- BBB permeability: No (unlikely to cross the blood-brain barrier)

- Synthetic accessibility score: 3.62 (moderately accessible via standard organic synthesis routes) .

The compound’s safety profile includes hazard statements (H302: Harmful if swallowed) and precautionary measures (P280-P305+P351+P338: Wear protective gloves; rinse cautiously in case of contact with eyes) .

Properties

IUPAC Name |

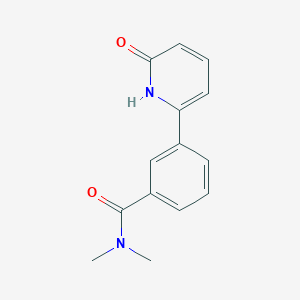

N,N-dimethyl-3-(6-oxo-1H-pyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)12-7-4-8-13(17)15-12/h3-9H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRCEFNZVFSKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683055 | |

| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111114-22-7 | |

| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD11876267 involves several steps, each requiring specific reaction conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods involve optimizing the synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: MFCD11876267 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.

Scientific Research Applications

MFCD11876267 has a wide range of scientific research applications, including but not limited to its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and its use as a tool for probing biological systems. In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD11876267 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical outcomes, depending on the specific application. The pathways involved in the mechanism of action of this compound are complex and are the subject of ongoing research to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds exhibit structural similarity to MFCD11876267, as determined by molecular fingerprinting and Tanimoto similarity scores:

Key Observations:

- Lipophilicity: LogP values range from 1.98 (1533-03-5) to 3.12 (this compound), reflecting varying solubility profiles.

Functional Analogues

Compounds with overlapping applications (e.g., enzyme inhibition, intermediate synthesis):

Research Findings:

- Synthetic Routes: this compound’s synthesis likely involves multi-step amidation and cyclization, whereas 1533-03-5 is synthesized via Friedel-Crafts acylation under green chemistry conditions .

- Safety: this compound and 1761-61-1 share similar hazard profiles (H302), but 1533-03-5 lacks explicit toxicity data .

Data Table: Comparative Physicochemical Properties

| Property | This compound | 1761-61-1 | 1533-03-5 |

|---|---|---|---|

| Molecular Weight | 373.49 | 201.02 | 202.17 |

| Hydrogen Bond Donors | 3 | 1 | 0 |

| Hydrogen Bond Acceptors | 6 | 3 | 1 |

| LogP | 3.12 | 2.47 | 1.98 |

| Synthetic Accessibility | 3.62 | 2.8 | 2.1 |

| BBB Permeability | No | No | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.